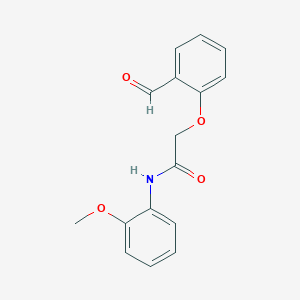![molecular formula C15H11ClN2OS2 B307665 (5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307665.png)
(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CT04, and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of CT04 involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CT04 has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in regulating the cell cycle. By inhibiting the activity of CDK2, CT04 is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, CT04 has also been shown to have a variety of other biochemical and physiological effects. Studies have shown that CT04 has anti-inflammatory properties, and may be useful in treating inflammatory diseases such as rheumatoid arthritis. CT04 has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
実験室実験の利点と制限
One of the main advantages of CT04 as a research tool is its ability to selectively target cancer cells. This makes it a potentially powerful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of CT04 is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving CT04. One area of interest is the development of new synthetic methods for producing CT04 with higher yields and purity. Another area of interest is the development of new analogs of CT04 with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of CT04, and to determine its potential applications in other areas of scientific research.
合成法
The synthesis of CT04 can be achieved through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing CT04 is through the reaction of 4-chloroaniline, 2-acetylthiophene, and methyl isothiocyanate in the presence of a base catalyst. This method has been shown to produce high yields of CT04 with good purity.
科学的研究の応用
CT04 has been the subject of numerous scientific studies due to its potential applications in a variety of research areas. One of the most promising areas of research involves the use of CT04 as a potential anticancer agent. Studies have shown that CT04 has the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for use in cancer therapy.
特性
製品名 |
(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C15H11ClN2OS2 |
分子量 |
334.8 g/mol |
IUPAC名 |
(5Z)-2-(4-chloroanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
InChIキー |
DWKGBRVARJZRTL-JYRVWZFOSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)

![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![6-(5-Chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307594.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307604.png)
![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)
![6-(1,3-Benzodioxol-5-yl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307606.png)